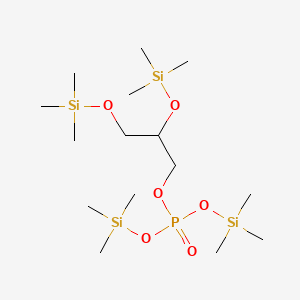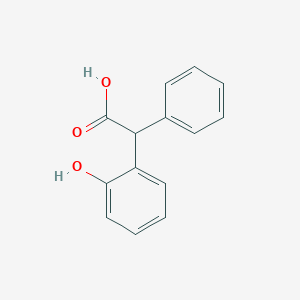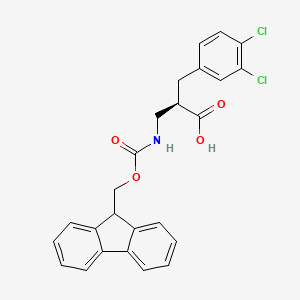
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester is a chemical compound with the molecular formula C15H41O6PSi4 and a molecular weight of 460.7982 . This compound is also known by other names such as 2,3-bis(trimethylsilyloxy)propyl bis(trimethylsilyl) phosphate and glycerol-3-phosphate, 4TMS . It is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Métodos De Preparación
The synthesis of phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester typically involves the reaction of phosphoric acid derivatives with trimethylsilyl reagents. One common method is the reaction of glycerol-3-phosphate with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent hydrolysis of the silyl groups.
Análisis De Reacciones Químicas
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the trimethylsilyl groups, yielding the corresponding phosphoric acid derivative.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Aplicaciones Científicas De Investigación
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly for the protection of hydroxyl groups.
Biology: The compound can be used in the study of biochemical pathways involving phosphoric acid derivatives.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester involves the interaction of its trimethylsilyl groups with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Phosphoric acid, 2,3-bis(trimethylsiloxy)propyl bis(trimethylsilyl) ester can be compared with other similar compounds such as:
Phosphoric acid, bis(trimethylsilyl) 2,3-bis(trimethylsilyl)oxypropyl ester: This compound has a similar structure but different functional groups.
Glycerophosphoglycerol, 5TMS: Another related compound with multiple trimethylsilyl groups.
The uniqueness of this compound lies in its specific combination of trimethylsilyl groups and phosphoric acid moiety, which provides distinct chemical properties and reactivity .
Propiedades
Número CAS |
31038-11-6 |
|---|---|
Fórmula molecular |
C15H41O6PSi4 |
Peso molecular |
460.80 g/mol |
Nombre IUPAC |
2,3-bis(trimethylsilyloxy)propyl bis(trimethylsilyl) phosphate |
InChI |
InChI=1S/C15H41O6PSi4/c1-23(2,3)18-14-15(19-24(4,5)6)13-17-22(16,20-25(7,8)9)21-26(10,11)12/h15H,13-14H2,1-12H3 |
Clave InChI |
OSNKBCBCOYHYNF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(COP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)


![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)









